
N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)-3-(trifluoromethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Alzheimer's Disease Treatment :The compound N-Hydroxy-4-((5-(4-methoxybenzoyl)-1H-indol-1-yl)methyl)benzamide, closely related to your query, has been found to inhibit histone deacetylase 6 (HDAC6) effectively. This compound shows potential in decreasing the phosphorylation and aggregation of tau proteins, suggesting neuroprotective activity and potential benefits in Alzheimer's disease treatment (Lee et al., 2018).
Antihyperglycemic Agent :A similar compound, 5-[(2,4-dioxothiazolidin-5-yl)methyl]-2-methoxy-N-[[4-(trifluorome thyl)-phenyl]methyl]benzamide (KRP-297), has been identified as a promising antihyperglycemic agent, indicating its potential application in diabetes mellitus treatment (Nomura et al., 1999).
Antiviral Activity :Benzamide-based compounds have shown significant antiviral activities, particularly against the influenza A virus (subtype H5N1). This suggests the potential of structurally similar compounds in developing treatments for viral infections (Hebishy et al., 2020).
Anti-Inflammatory and Analgesic Agents :Novel benzamide derivatives have been evaluated for their anti-inflammatory and analgesic properties. Certain compounds in this category demonstrated significant cyclooxygenase-1/2 (COX-1/2) inhibitory activity, suggesting their potential as therapeutic agents for inflammation and pain management (Abu‐Hashem et al., 2020).
Radiochemical Synthesis :Related benzamide compounds have been synthesized for radiochemical applications, such as in the preparation of radiolabeled ligands for diagnostic imaging (Bobeldijk et al., 1990).
Dual Peroxisome Proliferator-Activated Receptor Agonist :Derivatives similar to your query have been explored as dual peroxisome proliferator-activated receptor (PPAR) agonists, indicating potential therapeutic applications in metabolic diseases (Song et al., 2004).
properties
IUPAC Name |
N-[[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]methyl]-3-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15F3N2O3/c1-26-16-7-3-4-12(9-16)17-10-15(24-27-17)11-23-18(25)13-5-2-6-14(8-13)19(20,21)22/h2-10H,11H2,1H3,(H,23,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHBFUMMTIHYEMP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC(=NO2)CNC(=O)C3=CC(=CC=C3)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15F3N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)-3-(trifluoromethyl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

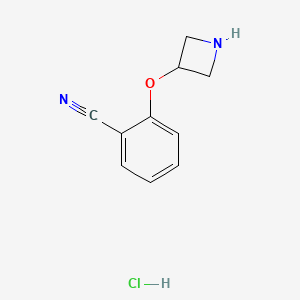


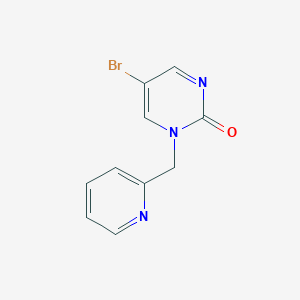
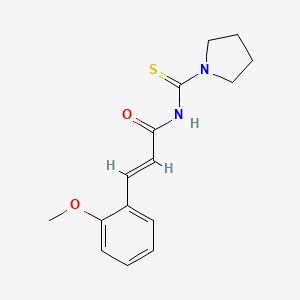
![benzyl 2-(4-oxo-7-phenyl-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetate](/img/structure/B2410003.png)
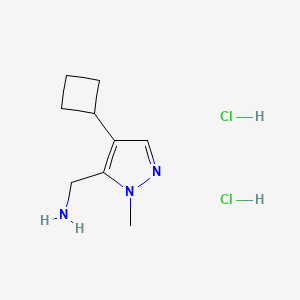
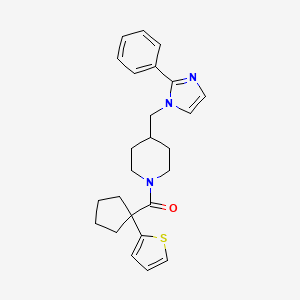

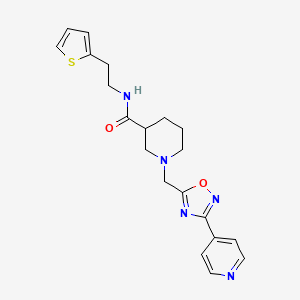
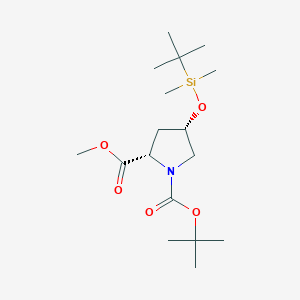
![1-[4-(7-Methoxy-2,3,4,5-tetrahydro-1-benzazepine-1-carbonyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2410013.png)

![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-[(3-methylphenyl)sulfanyl]acetamide](/img/structure/B2410018.png)